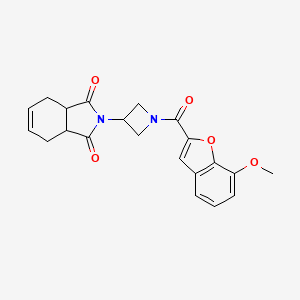
2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , which features a complex structure combining benzofuran and isoindole moieties, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound.
Synthesis
The synthesis of the target compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent cyclization to yield the isoindole derivative. The synthetic routes often utilize starting materials such as 7-methoxybenzofuran and various carbonyl compounds. For example, one method involves treating 7-methoxybenzofuran with an appropriate azetidine precursor under controlled conditions to facilitate the formation of the desired structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzofuran derivatives. For instance, compounds derived from benzofuran structures have shown significant antibacterial and antifungal activities. A systematic investigation into these derivatives revealed that modifications to the benzofuran core can enhance their efficacy against various pathogens .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example, some benzofuran derivatives have been shown to inhibit key enzymes in bacterial cell walls or disrupt fungal cell membranes. Molecular docking studies indicate that these interactions may stabilize enzyme-substrate complexes, thereby inhibiting microbial growth .
Case Study 1: Antimicrobial Evaluation
In a study published in 2022, a series of benzofuran derivatives were synthesized and evaluated for their antimicrobial properties. The findings indicated that modifications to the benzofuran structure significantly influenced activity levels against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was particularly noted to enhance antibacterial potency .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of This compound to various biological targets. These studies revealed that the compound exhibits favorable interactions with active sites of enzymes involved in metabolic pathways critical for microbial survival .
Research Findings
Research indicates that compounds similar to This compound may also show promise as potential therapeutic agents for conditions beyond microbial infections. For example:
- Cognitive Enhancers : Some derivatives have been studied for their potential role as AMPA receptor modulators, which could be beneficial in treating cognitive disorders .
- Antioxidant Properties : Several studies have highlighted the antioxidant capabilities of related compounds, suggesting their utility in preventing oxidative stress-related diseases .
特性
IUPAC Name |
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-27-16-8-4-5-12-9-17(28-18(12)16)21(26)22-10-13(11-22)23-19(24)14-6-2-3-7-15(14)20(23)25/h2-5,8-9,13-15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVIOFXHTOLMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














